Methyl 2-[3-[(6-amino-2-butoxy-8-oxo-7H-purin-9-yl)methyl]phenyl]acetate
Methyl 2-[3-[(6-amino-2-butoxy-8-oxo-7H-purin-9-yl)methyl]phenyl]acetate
SM-324405 is a selective TLR7 agonist with antedrug characteristics.
Brand Name:
Vulcanchem
CAS No.:
677773-91-0
VCID:
VC0543398
InChI:
InChI=1S/C19H23N5O4/c1-3-4-8-28-18-22-16(20)15-17(23-18)24(19(26)21-15)11-13-7-5-6-12(9-13)10-14(25)27-2/h5-7,9H,3-4,8,10-11H2,1-2H3,(H,21,26)(H2,20,22,23)
SMILES:
CCCCOC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CC=CC(=C3)CC(=O)OC)N
Molecular Formula:
C19H23N5O4
Molecular Weight:
385.4 g/mol
Methyl 2-[3-[(6-amino-2-butoxy-8-oxo-7H-purin-9-yl)methyl]phenyl]acetate
CAS No.: 677773-91-0
Inhibitors
VCID: VC0543398
Molecular Formula: C19H23N5O4
Molecular Weight: 385.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 677773-91-0 |
---|---|
Product Name | Methyl 2-[3-[(6-amino-2-butoxy-8-oxo-7H-purin-9-yl)methyl]phenyl]acetate |
Molecular Formula | C19H23N5O4 |
Molecular Weight | 385.4 g/mol |
IUPAC Name | methyl 2-[3-[(6-amino-2-butoxy-8-oxo-7H-purin-9-yl)methyl]phenyl]acetate |
Standard InChI | InChI=1S/C19H23N5O4/c1-3-4-8-28-18-22-16(20)15-17(23-18)24(19(26)21-15)11-13-7-5-6-12(9-13)10-14(25)27-2/h5-7,9H,3-4,8,10-11H2,1-2H3,(H,21,26)(H2,20,22,23) |
Standard InChIKey | MXILFZWMVNDOIZ-UHFFFAOYSA-N |
SMILES | CCCCOC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CC=CC(=C3)CC(=O)OC)N |
Canonical SMILES | CCCCOC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CC=CC(=C3)CC(=O)OC)N |
Appearance | Solid powder |
Description | SM-324405 is a selective TLR7 agonist with antedrug characteristics. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | SM-324405; SM324405; SM 324405; |
Reference | 1: Biffen M, Matsui H, Edwards S, Leishman AJ, Eiho K, Holness E, Satterthwaite G, Doyle I, Wada H, Fraser NJ, Hawkins SL, Aoki M, Tomizawa H, Benjamin AD, Takaku H, McInally T, Murray CM. Biological characterization of a novel class of toll-like receptor 7 agonists designed to have reduced systemic activity. Br J Pharmacol. 2012 May;166(2):573-86. doi: 10.1111/j.1476-5381.2011.01790.x. PubMed PMID: 22122192; PubMed Central PMCID: PMC3417490. 2: Kurimoto A, Hashimoto K, Nakamura T, Norimura K, Ogita H, Takaku H, Bonnert R, McInally T, Wada H, Isobe Y. Synthesis and biological evaluation of 8-oxoadenine derivatives as toll-like receptor 7 agonists introducing the antedrug concept. J Med Chem. 2010 Apr 8;53(7):2964-72. doi: 10.1021/jm100070n. PubMed PMID: 20232824. |
PubChem Compound | 23079483 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume